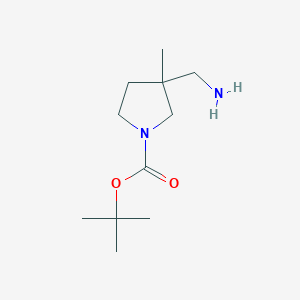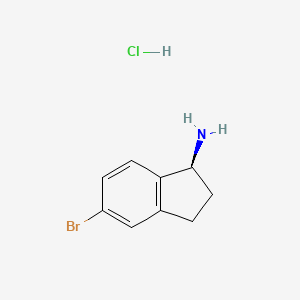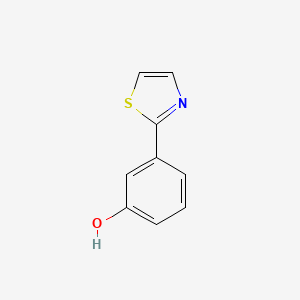
3-(1,3-Thiazol-2-yl)phenol
Descripción general
Descripción
“3-(1,3-Thiazol-2-yl)phenol” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .
Synthesis Analysis
The synthesis of “3-(1,3-Thiazol-2-yl)phenol” and its derivatives has been achieved through various synthetic pathways. For instance, new N, N -disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents were synthesized from N -phenyl- N -thiocarbamoyl-β-alanine by the Hantzsch method . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by elemental analysis, 1 H-NMR, 13 C-NMR, and IR spectral data . For example, in the 1 H-NMR spectrum of a compound, the CH 2 CO and NCH 2 group proton signals appear at specific ppm, whereas aromatic and CH proton signals are observed in a different range of ppm .Chemical Reactions Analysis
The chemical reactions of “3-(1,3-Thiazol-2-yl)phenol” and its derivatives have been studied in various contexts. Some of the synthesized compounds exhibited discrete antimicrobial activity . Moreover, 3- [ (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) (phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been synthesized and studied for their antimicrobial properties. Compounds similar to 3-(1,3-Thiazol-2-yl)phenol have shown discrete antimicrobial activity, suggesting potential use in developing new antimicrobial agents .
Agricultural Growth Promotion
Some thiazole compounds have been found to promote plant growth. Specifically, derivatives of thiazole have been reported to increase seed yield and oil content in rapeseed, indicating that 3-(1,3-Thiazol-2-yl)phenol could be explored for similar agricultural applications .
Antifungal Applications
Thiazole derivatives have also been evaluated for their antifungal activities against various plant pathogens. This suggests that 3-(1,3-Thiazol-2-yl)phenol could be useful in the development of new fungicides or as a treatment to protect crops from fungal infections .
Drug Discovery
While 1,2,3-triazoles are more commonly mentioned in drug discovery, the structural similarity suggests that thiazole derivatives like 3-(1,3-Thiazol-2-yl)phenol could also find applications in this field due to their potential biological activity .
Organic Synthesis
Thiazoles are known to be key structures in organic synthesis. They can serve as intermediates in the synthesis of more complex molecules, which could include pharmaceuticals or other biologically active compounds .
Polymer Chemistry
The reactivity of thiazole compounds makes them candidates for use in polymer chemistry. They could be used to create new types of polymers with unique properties for industrial or medical use .
Supramolecular Chemistry
Thiazoles can potentially play a role in supramolecular chemistry due to their ability to participate in hydrogen bonding and other non-covalent interactions, which is crucial for the design of molecular assemblies .
Fluorescent Imaging
Some thiazole derivatives exhibit fluorescence. This property can be utilized in fluorescent imaging techniques, which are important tools in biological research and medical diagnostics .
Direcciones Futuras
Thiazoles and their derivatives have broad applications in different fields, and their synthesis and biological activities have been the subject of recent research . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . Additionally, further studies could aim to confirm their binding with human receptors for the design and development of potent antagonists .
Propiedades
IUPAC Name |
3-(1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-2-7(6-8)9-10-4-5-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFDTPOJDKPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



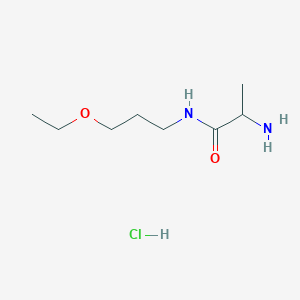

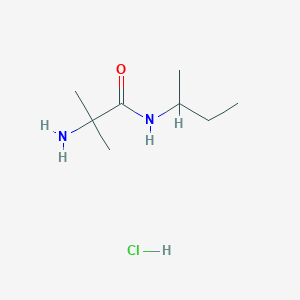
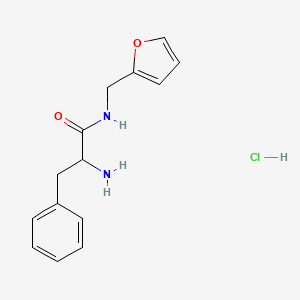
![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)
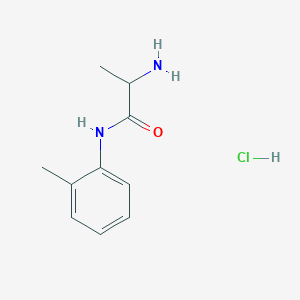
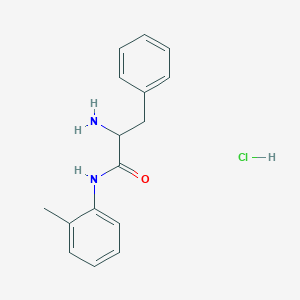
![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)
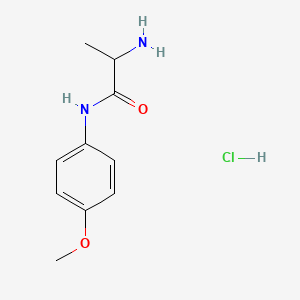
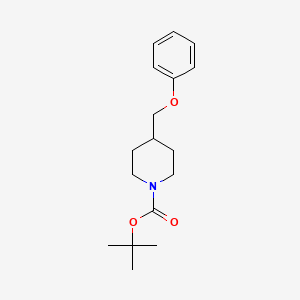
![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)

